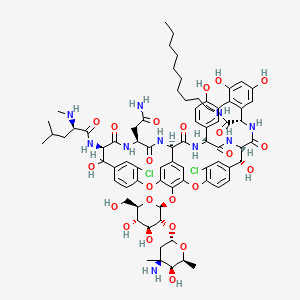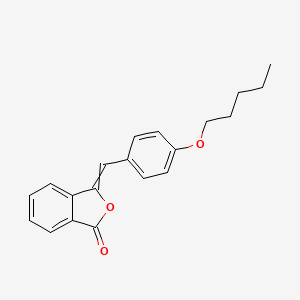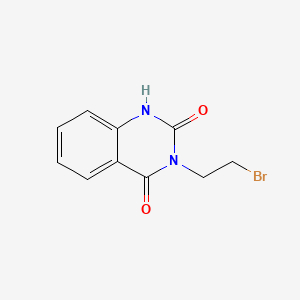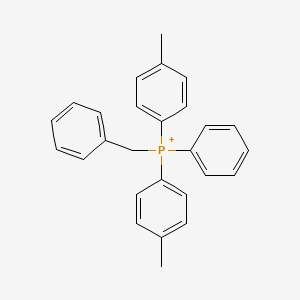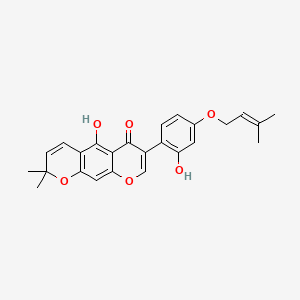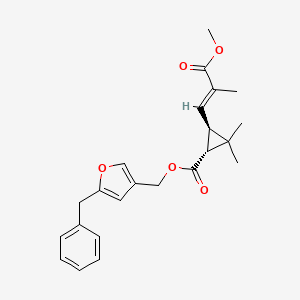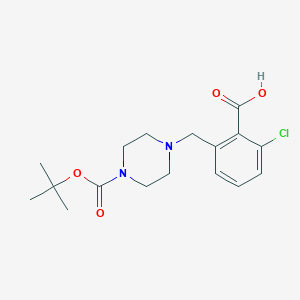
3-(4-Morpholinylmethoxy)-1,2-benzisothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Morpholinylmethoxy)-1,2-benzisothiazole is a chemical compound that belongs to the class of benzisothiazoles It is characterized by the presence of a morpholine ring attached to the benzisothiazole core via a methoxy linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Morpholinylmethoxy)-1,2-benzisothiazole typically involves the reaction of 1,2-benzisothiazole with a morpholine derivative. One common method includes the use of 3-methoxy-4-(morpholin-4-yl)aniline as a starting material . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Morpholinylmethoxy)-1,2-benzisothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring or the benzisothiazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-(4-Morpholinylmethoxy)-1,2-benzisothiazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be used in the study of enzyme inhibition or as a ligand in biochemical assays.
Wirkmechanismus
The mechanism of action of 3-(4-Morpholinylmethoxy)-1,2-benzisothiazole involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes or receptors, potentially inhibiting their activity. The benzisothiazole core may also play a role in binding to specific sites on proteins or other biomolecules, thereby modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxy-4-(morpholin-4-yl)aniline: Shares the morpholine and methoxy functional groups but lacks the benzisothiazole core.
4-(((4-Methoxyphenyl)amino)methyl)-N: Contains a methoxyphenyl group and an amino linker, similar in structure but different in functional groups.
Uniqueness
3-(4-Morpholinylmethoxy)-1,2-benzisothiazole is unique due to the combination of the benzisothiazole core with the morpholine ring. This structural arrangement provides distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Eigenschaften
CAS-Nummer |
94087-27-1 |
|---|---|
Molekularformel |
C12H14N2O2S |
Molekulargewicht |
250.32 g/mol |
IUPAC-Name |
4-(1,2-benzothiazol-3-yloxymethyl)morpholine |
InChI |
InChI=1S/C12H14N2O2S/c1-2-4-11-10(3-1)12(13-17-11)16-9-14-5-7-15-8-6-14/h1-4H,5-9H2 |
InChI-Schlüssel |
LREZZORMGAZWDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1COC2=NSC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





